molecular formula C10H6ClF3N2OS B14762569 5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine

5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine

Cat. No.: B14762569
M. Wt: 294.68 g/mol
InChI Key: IGIPIAYCVAKZAB-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 2-chloro-5-(trifluoromethoxy)phenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by substitution reactions to introduce the desired phenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-5-(trifluoromethoxy)phenyl)thiazol-2-amine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethoxy groups, which can significantly influence its chemical and biological properties .

Properties

Molecular Formula

C10H6ClF3N2OS

Molecular Weight

294.68 g/mol

IUPAC Name

5-[2-chloro-5-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6ClF3N2OS/c11-7-2-1-5(17-10(12,13)14)3-6(7)8-4-16-9(15)18-8/h1-4H,(H2,15,16)

InChI Key

IGIPIAYCVAKZAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C2=CN=C(S2)N)Cl

Origin of Product

United States

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